5-Bromo-2-[4-(3-chlorophenyl)piperazin-1-yl]pyrimidine
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Overview
Description
5-Bromo-2-[4-(3-chlorophenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom and a piperazine ring attached to a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[4-(3-chlorophenyl)piperazin-1-yl]pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with 1-(3-chlorophenyl)piperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[4-(3-chlorophenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.
Coupling reactions: It can be involved in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the pyrimidine ring .
Scientific Research Applications
5-Bromo-2-[4-(3-chlorophenyl)piperazin-1-yl]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies investigating the interaction of pyrimidine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[4-(3-chlorophenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can modulate the pharmacokinetic properties of the compound, enhancing its binding affinity and selectivity for the target . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(piperazin-1-yl)pyrimidine: Lacks the chlorophenyl group, which may affect its biological activity and pharmacokinetic properties.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains additional functional groups that may confer different biological activities.
Uniqueness
5-Bromo-2-[4-(3-chlorophenyl)piperazin-1-yl]pyrimidine is unique due to the presence of both a bromine atom and a chlorophenyl-substituted piperazine ring. This combination can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C14H14BrClN4 |
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Molecular Weight |
353.64 g/mol |
IUPAC Name |
5-bromo-2-[4-(3-chlorophenyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C14H14BrClN4/c15-11-9-17-14(18-10-11)20-6-4-19(5-7-20)13-3-1-2-12(16)8-13/h1-3,8-10H,4-7H2 |
InChI Key |
YKHGPBTVWYXLKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=C(C=N3)Br |
Origin of Product |
United States |
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